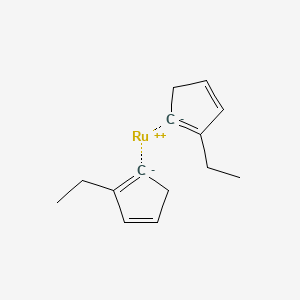

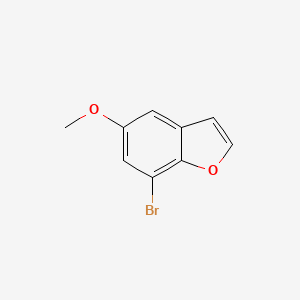

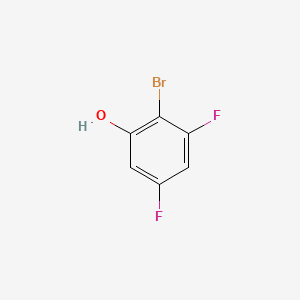

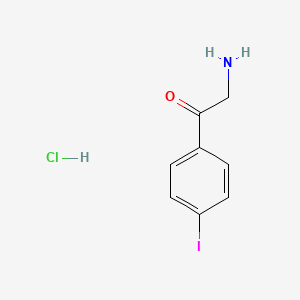

![molecular formula C8H7NOS B1291708 苯并[d]噻唑-5-基甲醇 CAS No. 394223-37-1](/img/structure/B1291708.png)

苯并[d]噻唑-5-基甲醇

描述

Benzo[d]thiazol-5-ylmethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. Benzothiazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of various starting materials and reagents to introduce different substituents onto the benzothiazole core. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole ring . Although not directly related to Benzo[d]thiazol-5-ylmethanol, these methods provide insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be studied using various spectroscopic and analytical techniques. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized using FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, vibrational modes, and chemical shifts, which are essential for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. An unusual reaction involving a benzothiazole derivative is the reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane, which leads to a product with a disordered benzothiazole ring . This highlights the reactivity of the benzothiazole moiety and its potential to form complex structures under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The solvent effects on molecular aggregation of benzothiazole derivatives have been studied, showing that the fluorescence emission spectra and circular dichroism (CD) spectra are affected by the compound concentration and solvent used, indicating the importance of molecular interactions in determining the properties of these compounds . Additionally, thermal analysis methods such as TG/DTA can summarize the behavior of benzothiazole derivatives against temperature, providing insights into their stability and decomposition patterns .

科学研究应用

1. 药物发现中的基本构件

已经确定苯并[d]噻唑-5-基甲醇衍生物在药物发现中具有重要作用。Durcik等人(2020年)讨论了羟基取代的2-氨基苯并[d]噻唑-6-羧酸衍生物的高效合成途径。这些衍生物作为多功能的基本构件,能够在多个位置被取代,以探索分子周围的化学空间,特别是在作为所选靶标的配体进行研究时(Durcik et al., 2020)。

2. 抗菌和抗增殖活性

从苯并[d]噻唑-5-基甲醇衍生物中衍生的化合物显示出有希望的生物活性。Mansour等人(2020年)合成了一系列与苯并[d]噻唑相连的噻唑基吡唑啉衍生物,表现出显著的抗菌和抗增殖活性。具体来说,一个衍生物对HCT-116癌细胞表现出显著的抑制作用,展示了这些化合物在药用应用中的潜力(Mansour et al., 2020)。

未来方向

Benzothiazole derivatives, such as Benzo[d]thiazol-5-ylmethanol, have shown promise due to their distinctive structures and broad spectrum of biological effects . They have been explored for new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .

属性

IUPAC Name |

1,3-benzothiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVXXFVXTHWXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624301 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-5-ylmethanol | |

CAS RN |

394223-37-1 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。